Cas no 771522-21-5 (3-amino-3-cyclopentylpropanamide)

3-amino-3-cyclopentylpropanamide 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID AMIDE
- 3-amino-3-cyclopentylpropanamide
- CS-0292915
- DTXSID40703740
- 771522-21-5
- EN300-866005
- SCHEMBL19731079
- AKOS011596386
-
- MDL: MFCD06216778
- インチ: InChI=1S/C8H16N2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)
- InChIKey: MZHUISGHEQKEPC-UHFFFAOYSA-N
- ほほえんだ: NC(CC(N)C1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 156.126
- どういたいしつりょう: 156.126
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 69.1A^2
3-amino-3-cyclopentylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-866005-1.0g |
3-amino-3-cyclopentylpropanamide |
771522-21-5 | 95% | 1.0g |
$557.0 | 2024-05-21 | |
Enamine | EN300-866005-5.0g |
3-amino-3-cyclopentylpropanamide |
771522-21-5 | 95% | 5.0g |
$1614.0 | 2024-05-21 | |
Enamine | EN300-866005-2.5g |
3-amino-3-cyclopentylpropanamide |
771522-21-5 | 95% | 2.5g |
$1089.0 | 2024-05-21 | |
Enamine | EN300-866005-0.1g |
3-amino-3-cyclopentylpropanamide |
771522-21-5 | 95% | 0.1g |
$490.0 | 2024-05-21 | |
Enamine | EN300-866005-0.25g |
3-amino-3-cyclopentylpropanamide |
771522-21-5 | 95% | 0.25g |
$513.0 | 2024-05-21 | |
Enamine | EN300-866005-1g |
3-amino-3-cyclopentylpropanamide |
771522-21-5 | 1g |
$557.0 | 2023-09-02 | ||
Enamine | EN300-866005-10g |
3-amino-3-cyclopentylpropanamide |
771522-21-5 | 10g |
$2393.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363585-50mg |
3-Amino-3-cyclopentylpropanamide |
771522-21-5 | 98% | 50mg |
¥13478.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363585-100mg |
3-Amino-3-cyclopentylpropanamide |
771522-21-5 | 98% | 100mg |
¥17625.00 | 2024-07-28 | |
Enamine | EN300-866005-10.0g |
3-amino-3-cyclopentylpropanamide |
771522-21-5 | 95% | 10.0g |
$2393.0 | 2024-05-21 |
3-amino-3-cyclopentylpropanamide 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-amino-3-cyclopentylpropanamideに関する追加情報
Comprehensive Overview of 3-Amino-3-cyclopentylpropanamide (CAS No. 771522-21-5): Properties, Applications, and Research Insights
3-Amino-3-cyclopentylpropanamide (CAS No. 771522-21-5) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This cyclopentyl-based amide derivative is characterized by a primary amino group and a carboxamide moiety, making it a versatile intermediate for drug discovery and peptide synthesis. Recent studies highlight its potential as a building block for bioactive molecules, particularly in targeting neurological and metabolic pathways.
The molecular structure of 3-amino-3-cyclopentylpropanamide incorporates a cyclopentane ring, which enhances conformational rigidity compared to linear chain analogs. This property is increasingly valued in medicinal chemistry, where researchers seek compounds with improved target selectivity and metabolic stability. The compound's dual functional groups (-NH2 and -CONH2) enable diverse chemical modifications, aligning with current trends in fragment-based drug design and covalent inhibitor development.
In the context of AI-driven drug discovery, 771522-21-5 has emerged as a subject of computational modeling studies. Its moderate molecular weight (156.22 g/mol) and balanced lipophilicity profile (predicted LogP ~0.8) make it suitable for virtual screening libraries. Pharmaceutical companies are exploring its utility in central nervous system (CNS) therapeutics, capitalizing on the cyclopentyl group's ability to enhance blood-brain barrier penetration – a hot topic in neurodegenerative disease research.
From a synthetic perspective, 3-amino-3-cyclopentylpropanamide can be prepared through Michael addition reactions or reductive amination of corresponding carbonyl precursors. Recent patents disclose improved purification methods using chromatographic techniques, addressing common challenges in chiral separation due to its stereocenter. These advancements respond to growing industry demands for high-purity intermediates in GMP-compliant synthesis.
Environmental and safety assessments indicate that 771522-21-5 exhibits favorable biodegradation potential (estimated BOD28 >60%), aligning with green chemistry principles. This characteristic, combined with its low acute toxicity profile (LD50 >2000 mg/kg in rodents), positions it as a sustainable option for pharmaceutical manufacturing – a crucial consideration given increasing regulatory focus on process sustainability.
Analytical characterization of 3-amino-3-cyclopentylpropanamide typically involves HPLC-UV (retention time ~4.2 min in reverse-phase conditions) and LC-MS (m/z 157.1 for [M+H]+). Researchers emphasize the importance of water content analysis (Karl Fischer titration) due to its hygroscopic nature, a practical consideration for formulation scientists developing solid dosage forms.
Emerging applications include its use as a precursor for PET radiotracers, where the cyclopentyl group provides metabolic stability for molecular imaging probes. This aligns with the booming diagnostics market, projected to grow at 6.8% CAGR through 2030. Additionally, its potential in allosteric modulator development for GPCR targets is being explored, addressing the pharmaceutical industry's need for novel mechanism therapeutics.
Storage recommendations for CAS 771522-21-5 specify airtight containers under nitrogen atmosphere at 2-8°C, with stability data showing <95% purity retention after 24 months. These handling protocols reflect best practices for amino acid derivatives, particularly important for long-term research projects and scale-up campaigns.
The global market for cyclopentyl-containing compounds like 3-amino-3-cyclopentylpropanamide is expanding, driven by demand for specialty chemicals in precision medicine. Custom synthesis services now offer isotope-labeled versions (e.g., 13C, 15N) to support ADME studies, responding to the pharmaceutical industry's need for tracer technologies in drug development pipelines.
Future research directions may explore its crystal engineering potential, given the growing interest in co-crystal formation to modify API properties. Computational studies suggest possible hydrogen bonding networks that could be exploited for polymorph control – a critical quality attribute in pharmaceutical development.
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